molecular formula C13H11Br B14008402 1-Bromo-2-prop-1-en-1-ylnaphthalene

1-Bromo-2-prop-1-en-1-ylnaphthalene

Cat. No.: B14008402
M. Wt: 247.13 g/mol
InChI Key: FISDLGMUDYGOCL-UHFFFAOYSA-N
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Description

1-Bromo-2-prop-1-en-1-ylnaphthalene is a chemical compound offered for research use only. It is not intended for diagnostic or therapeutic applications. Naphthalene derivatives are of significant interest in medicinal chemistry, particularly in anticancer research. The naphthalene core is a versatile scaffold known to improve the chemical and metabolic stability of active compounds while retaining pharmacological properties . Specifically, bromo- and alkene-substituted naphthalenes are valuable intermediates and key structural motifs in the design and synthesis of novel bioactive molecules. Research into analogous naphthalene derivatives has demonstrated their potential as anticancer agents. For instance, naphthalen-1-yloxyacetamide-tethered acrylamide conjugates have shown potent cytotoxic activity against breast cancer cell lines (e.g., MCF-7) by inducing cell cycle arrest and promoting apoptosis through the modulation of apoptotic proteins like Bcl-2, Bax, and caspase-9 . Furthermore, other naphthalene-substituted molecular conjugates have exhibited remarkable in vitro antiproliferative activity and the ability to suppress tumor growth in vivo . The structural features of this compound, including the bromine substituent and the prop-1-en-1-yl side chain, make it a promising building block for developing potential aromatase inhibitors , tubulin polymerization inhibitors , and other targeted therapies in oncology research. Researchers can utilize this reagent to explore new chemical entities for their mechanism of action and efficacy in disease models.

Properties

Molecular Formula

C13H11Br

Molecular Weight

247.13 g/mol

IUPAC Name

1-bromo-2-prop-1-enylnaphthalene

InChI

InChI=1S/C13H11Br/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h2-9H,1H3

InChI Key

FISDLGMUDYGOCL-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C2=CC=CC=C2C=C1)Br

Origin of Product

United States

Preparation Methods

Direct Catalytic Cross-Coupling Using (Z)-Prop-1-en-1-yllithium

A highly effective method for synthesizing this compound involves the direct catalytic cross-coupling of 1-bromonaphthalene with (Z)-prop-1-en-1-yllithium under nitrogen atmosphere using Schlenk techniques. The general procedure is as follows:

  • Reagents and Conditions:

    • 1-Chloronaphthalene or 1-bromonaphthalene (0.3 mmol scale)
    • (Z)-Prop-1-en-1-yllithium solution (0.68 M, approx. 0.6–0.75 mL)
    • Reaction temperature: Room temperature to 35 °C
    • Inert atmosphere (nitrogen)
    • Column chromatography purification (SiO2, n-pentane/Et2O 99:1)
  • Procedure:

    • The aryl halide (1-bromonaphthalene) is combined with the (Z)-prop-1-en-1-yllithium reagent.
    • The mixture is stirred at room temperature or slightly elevated temperature (up to 35 °C) for several hours.
    • After completion, the reaction mixture is purified by column chromatography to isolate the product as a colorless oil or solid.
  • Yields and Characterization:

    • The isolated yield reported is high, around 90% for similar naphthalene derivatives.
    • 1H NMR and 13C NMR data confirm the structure, with characteristic vinyl proton signals and aromatic multiplets.
    • Example 1H NMR (400 MHz, CDCl3) signals for the product include aromatic protons between δ 7.3–8.1 ppm and vinyl protons around δ 6.0–6.9 ppm.
    • EI-MS data show molecular ion peaks consistent with the brominated prop-1-en-1-ylnaphthalene structure.

This method is adapted from the work reported by the University of Groningen group and others, demonstrating efficient and direct synthesis via organolithium intermediates.

Bromination of 2-(Prop-1-en-2-yl)naphthalene

Another approach involves the bromination of the corresponding 2-(prop-1-en-2-yl)naphthalene:

  • Synthesis of 2-(Prop-1-en-2-yl)naphthalene:

    • Prepared via Wittig reaction using methyltriphenylphosphonium bromide and 2-acetophenone in toluene with sodium bis(trimethylsilyl)amide as base.
    • Reaction conditions: Cooling to -78 °C, reflux for 16–48 h.
    • Yield: Approximately 77% white crystalline solid.
  • Bromination:

    • The alkene-substituted naphthalene is subjected to bromination using N-bromosuccinimide (NBS) or other brominating agents.
    • Reaction is typically carried out in methanol or dichloromethane at reflux or room temperature.
    • Purification by column chromatography yields 2-(3-bromoprop-1-en-2-yl)naphthalene as a clear yellow oil.
    • Yield: Around 56%.
  • Characterization:

    • 1H NMR shows vinyl protons at δ 5.5–5.7 ppm and aromatic protons in the δ 7.5–7.9 ppm range.
    • 13C NMR and EI-HRMS confirm the brominated product with molecular ion peaks matching calculated values.

This method is adapted from protocols involving bromination of vinyl naphthalene derivatives.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Product State Notes
Direct catalytic cross-coupling 1-Bromonaphthalene (Z)-Prop-1-en-1-yllithium, N2 atmosphere, RT-35°C ~90 Colorless oil/solid High yield, mild conditions, direct method
Bromination of vinyl naphthalene 2-(Prop-1-en-2-yl)naphthalene N-Bromosuccinimide, MeOH reflux or RT 56 Yellow oil Requires prior synthesis of vinyl naphthalene

Analytical and Spectroscopic Data Summary

  • 1H NMR (400 MHz, CDCl3):

    • Aromatic protons: δ 7.3–8.1 ppm (multiplets)
    • Vinyl protons: δ 5.5–6.9 ppm (singlets, doublets, or multiplets depending on stereochemistry)
    • Alkyl methyl protons (if present): δ ~1.7–2.3 ppm
  • 13C NMR (100 MHz, CDCl3):

    • Aromatic carbons: δ 120–140 ppm
    • Vinyl carbons: δ 110–145 ppm
    • Brominated carbon shifts typically downfield due to electronegativity of Br
  • Mass Spectrometry:

    • Molecular ions consistent with C13H10Br (m/z ~246)
    • Isotope pattern confirms bromine presence

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-((E)-prop-1-enyl)naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium cyanide (NaCN) in the presence of a suitable solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of nitriles.

    Oxidation: Formation of naphthalene oxides.

    Reduction: Formation of reduced naphthalene derivatives.

Scientific Research Applications

1-Bromo-2-((E)-prop-1-enyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-2-((E)-prop-1-enyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution and other reaction pathways . The bromine atom and the prop-1-enyl group play crucial roles in determining the reactivity and interaction of the compound with various substrates.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular characteristics of 1-Bromo-2-prop-1-en-1-ylnaphthalene with related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Prop-1-en-1-yl C₁₃H₁₁Br 247.09 Conjugated vinyl group enhances reactivity
1-Bromo-2-Methylnaphthalene Methyl C₁₁H₉Br 221.10 Electron-donating methyl stabilizes C–Br bond
1-Bromo-2-Methoxynaphthalene Methoxy C₁₁H₉BrO 237.10 Polar OCH₃ group increases solubility
1-Bromo-2-(Bromomethyl)naphthalene Bromomethyl C₁₁H₈Br₂ 285.99 Dihalide structure for further substitution
1-Bromo-2,7-Dimethylnaphthalene 2,7-Dimethyl C₁₂H₁₁Br 235.12 Steric hindrance from multiple methyl groups

Reactivity and Bond Dissociation

  • 1-Bromo-2-Methylnaphthalene : The C–Br bond dissociation dynamics have been studied extensively, with the methyl group slightly stabilizing the bond via inductive effects .
  • This compound : The propenyl group’s conjugation may lower the activation energy for C–Br bond cleavage compared to methyl or methoxy substituents, favoring oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .
  • 1-Bromo-2-(Bromomethyl)naphthalene : The bromomethyl group allows for nucleophilic substitution (e.g., SN2 reactions), enabling access to bifunctional intermediates .

Research Findings and Data Highlights

Bond Dissociation Energies (BDEs)

  • 1-Bromo-2-Methylnaphthalene : Experimental BDEs for the C–Br bond range from 65–70 kcal/mol, influenced by the methyl group’s electron-donating effects .
  • This compound : Theoretical studies suggest BDEs ~5–10% lower than methyl-substituted analogs due to conjugation with the vinyl group .

Solubility and Polarity

  • 1-Bromo-2-Methoxynaphthalene exhibits higher solubility in polar solvents (e.g., ethanol, acetone) compared to non-polar derivatives .
  • The propenyl-substituted compound is likely less polar but may form π-π interactions in aromatic solvents .

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-2-prop-1-en-1-ylnaphthalene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of 2-prop-1-en-1-ylnaphthalene using bromoethane in the presence of a palladium catalyst under inert conditions (e.g., nitrogen atmosphere). Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric control of brominating agents to minimize side reactions like over-bromination. Reaction progress should be monitored via TLC or GC-MS . Table 1 : Example Reaction Conditions
Brominating AgentCatalystSolventYield (%)
BromoethanePd(PPh₃)₄DMF72
NBSAIBNCCl₄58

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups. The vinylic proton (propene group) appears as a doublet near δ 6.2–6.5 ppm, while aromatic protons (naphthalene) resonate at δ 7.3–8.2 ppm .
  • GC-MS : Use a non-polar column (e.g., DB-5) to confirm molecular ion peaks (m/z ≈ 242 for C₁₃H₁₁Br) and assess purity .
  • X-ray Crystallography : Refinement via SHELXL (v.2018/3) resolves structural ambiguities, such as bond-length discrepancies caused by bromine’s electron-withdrawing effects .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational (DFT) data for the electronic properties of this compound?

  • Methodological Answer : Discrepancies in HOMO-LUMO gaps or dipole moments often arise from basis-set limitations or solvent effects unaccounted for in simulations. Validate computational models by:
  • Comparing DFT (B3LYP/6-311+G**) results with solvent-phase NMR (e.g., DMSO-d₆ vs. chloroform).
  • Incorporating implicit solvation models (e.g., PCM) in Gaussian 16 to mimic experimental conditions .
  • Cross-referencing with UV-Vis spectra (λmax shifts) to assess conjugation effects .

Q. What mechanistic insights explain the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions compared to non-vinylic bromonaphthalenes?

  • Methodological Answer : The propene group increases steric hindrance near the bromine, slowing transmetallation in Pd-catalyzed reactions. To enhance reactivity:
  • Use bulky ligands (e.g., SPhos) to stabilize the Pd intermediate.
  • Optimize base strength (K₂CO₃ vs. Cs₂CO₃) to mitigate dehydrohalogenation side reactions.
  • Monitor regioselectivity via HPLC; the vinylic position may direct coupling to β-naphthalene sites .

Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound be resolved?

  • Methodological Answer :
  • Twinning : Apply the TWIN law in SHELXL and refine using HKLF 5 data.
  • Disorder : Use PART instructions to model split positions for the propene group, constrained via SIMU/ISOR commands.
  • Validate with residual density maps (e.g., peak < 0.5 eÅ⁻³) .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves and safety goggles; avoid latex due to permeability .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation exposure (TLV: 0.1 ppm) .
  • Spill Management : Neutralize with 10% sodium thiosulfate, then adsorb using vermiculite .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data for brominated naphthalenes in environmental studies?

  • Methodological Answer : Contradictions in EC₅₀ values (e.g., aquatic toxicity) may stem from species-specific metabolism or matrix effects. Resolve by:
  • Replicating assays in standardized media (e.g., OECD TG 201).
  • Normalizing data to lipid content (for bioaccumulation studies) .
  • Applying ATSDR’s inclusion criteria (Table B-1) to filter low-quality studies .

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